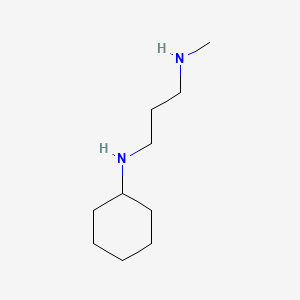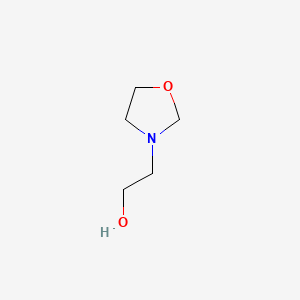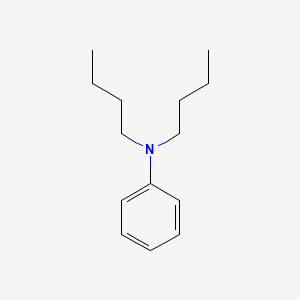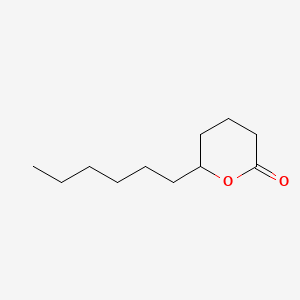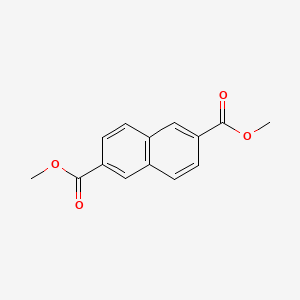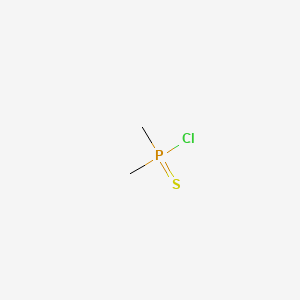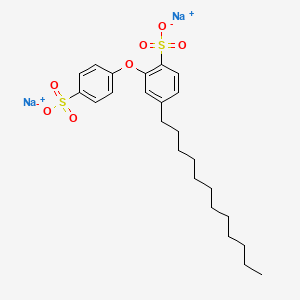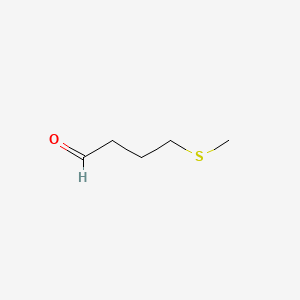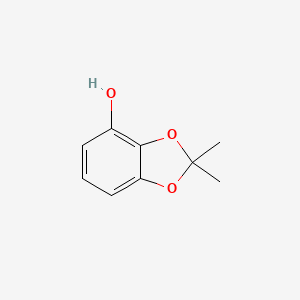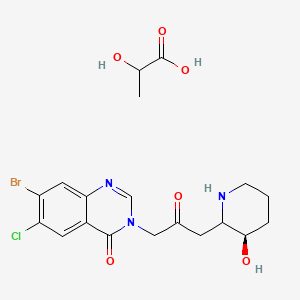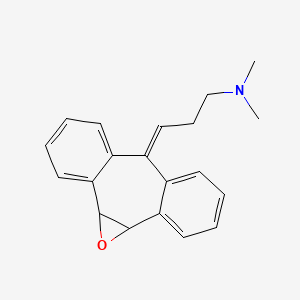![molecular formula C11H12ClN3O4 B1345262 ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 119750-08-2](/img/structure/B1345262.png)
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, is a chemical that appears to be closely related to several other compounds for which data is available. Although the exact compound is not directly studied in the provided papers, similar compounds with related functional groups and structures have been investigated. These compounds are typically characterized by their hydrazinylidene acetate core, substituted with various aromatic rings and functional groups.
Synthesis Analysis
The synthesis of related compounds involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement, as described in the first paper. This method allows for the conversion of carboxylic acids to hydroxamic acids and further to ureas without racemization, under mild conditions. The process is compatible with various protecting groups and is environmentally friendly due to the recyclability of byproducts .
Molecular Structure Analysis
For a compound similar to the one of interest, X-ray powder diffraction data has been reported, providing insights into the molecular structure. The unit-cell parameters and space group were determined for Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, which shares a similar hydrazinylidene acetate core. The crystallographic data indicates a space group of P21 with no detectable impurities .
Chemical Reactions Analysis
The chemical reactions involving these compounds typically include condensation reactions. For instance, the third paper describes the synthesis of a benzimidazole derivative through the condensation of a nitrophenylhydrazone precursor with 1,2-diaminobenzene. This suggests that the compound of interest may also be synthesized or modified through similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structures and synthesis methods. The crystal structure analysis provides information on the solid-state properties, such as unit-cell dimensions and hydrogen bonding patterns, which can affect the compound's solubility and stability . The synthesis method indicates that the compound is likely stable under mild conditions and may be sensitive to the presence of various protecting groups .
Applications De Recherche Scientifique
X-ray Powder Diffraction Studies
X-ray powder diffraction techniques have been utilized to investigate the crystalline structure of related compounds, providing essential data for material characterization. For example, a study on Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate revealed detailed unit-cell parameters and space group, indicating no detectable impurities and confirming the compound's purity and crystalline structure (Qing Wang et al., 2016).
Photonic Applications
Research into the third-order nonlinear optical properties of hydrazone derivatives, which are structurally similar to the compound , has highlighted their potential in photonic applications. These studies explored the compounds' reverse saturable absorption and nonlinear optical behaviors, which are promising for use in photonic devices (Vijayakumar Sadasivan Nair et al., 2022).
Organic Synthesis and Complex System Formation
The reactivity of hydrazide moieties in forming complex pyrrole–pyrazole systems has been investigated, demonstrating the regioselective role of these compounds in synthesizing diverse organic structures. This research provides insights into the versatility of hydrazine derivatives in creating complex organic molecules, which could lead to new materials and pharmaceuticals (O. Attanasi et al., 2001).
Biological Activity
Studies on related hydrazone derivatives have assessed their biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory effects. Such research is crucial for identifying new therapeutic agents with potential applications in treating various diseases. For instance, specific hydrazones exhibited promising antiplatelet and antioxidant properties, indicating their utility in biomedical research (K. Gurevich et al., 2020).
Antihypertensive Activity
The synthesis and evaluation of thiosemicarbazides, triazoles, and Schiff bases derived from hydrazine compounds have shown significant antihypertensive α-blocking activity. This highlights the potential of such compounds in developing new treatments for hypertension (B. F. Abdel-Wahab et al., 2008).
Propriétés
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRGKOCSXKHPS-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640022 |
Source


|
| Record name | Ethyl (2E)-chloro[2-(4-methyl-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate | |
CAS RN |
119750-08-2 |
Source


|
| Record name | Ethyl (2E)-chloro[2-(4-methyl-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

